molecular formula C20H20N2O2S2 B2728060 N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-86-6

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2728060
CAS No.: 895461-86-6
M. Wt: 384.51
InChI Key: VZFMZVIKJDIOSM-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activities

A study highlighted the synthesis of novel derivatives related to N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide, demonstrating significant antioxidant and anticancer activities. These compounds showed better antioxidant activity than ascorbic acid in some cases and exhibited cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Notably, one derivative emerged as particularly active against the glioblastoma U-87 cell line, suggesting potential therapeutic applications in cancer treatment (Tumosienė et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Further research involved molecular docking and quantum chemical calculations for a derivative, focusing on its structural and spectroscopic properties. The study provided insights into the compound's molecular interactions, highlighting its potential for further biological applications. This analytical approach underlines the derivative's promise in medicinal chemistry, especially in designing drugs with specific molecular targets (Viji et al., 2020).

Synthesis and Biological Evaluation for Anti-inflammatory Agents

Another investigation synthesized derivatives from this compound and evaluated their biological efficacy as potential anti-inflammatory agents. This study presents a comprehensive approach, from synthesis to biological screening, providing valuable data on the compound's utility in addressing inflammation (Thabet et al., 2011).

Antimicrobial and Antifungal Activities

Research into new thiazole derivatives, including structures related to this compound, has shown promising antimicrobial and antifungal activities. This opens avenues for developing new therapeutic agents against resistant microbial strains, underscoring the compound's potential in antimicrobial drug development (Dawbaa et al., 2021).

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-14-3-9-17(10-4-14)25-12-11-19(23)22-20-21-18(13-26-20)15-5-7-16(24-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFMZVIKJDIOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.